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Cat. No.: B10856757 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical

signaling node and a well-validated target in oncology and rare diseases. It plays a pivotal role

in mediating cellular signaling downstream of various receptor tyrosine kinases (RTKs) by

regulating the RAS-MAPK pathway.[1][2] Dysregulation of SHP2 activity is implicated in the

pathogenesis of several cancers and developmental disorders like Noonan syndrome.

Shp2-IN-9 is a specific, non-covalent small-molecule inhibitor of SHP2 with a reported IC50 of

1.174 μM. Its ability to penetrate the blood-brain barrier makes it a valuable tool for studying

SHP2 function in the central nervous system and for the potential development of therapeutics

for brain tumors. These application notes provide a comprehensive guide to utilizing Shp2-IN-9
for the immunoprecipitation of SHP2, a key technique for studying the direct engagement of the

inhibitor with its target protein within a cellular context.

Mechanism of Action of SHP2 and its Inhibition
SHP2 consists of two N-terminal Src homology 2 (SH2) domains, a central protein tyrosine

phosphatase (PTP) domain, and a C-terminal tail. In its basal state, SHP2 exists in an auto-

inhibited conformation where the N-SH2 domain blocks the active site of the PTP domain.[1]

Upon growth factor stimulation, SHP2 is recruited to phosphorylated RTKs or adaptor proteins
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via its SH2 domains, leading to a conformational change that relieves auto-inhibition and

activates its phosphatase activity.[1]

SHP2 inhibitors can be broadly classified into two categories:

Active-site inhibitors: These molecules directly compete with substrates for binding to the

catalytic pocket of the PTP domain.[3]

Allosteric inhibitors: These compounds bind to a pocket at the interface of the N-SH2, C-

SH2, and PTP domains, stabilizing the auto-inhibited conformation of SHP2.[2][4][5][6][7]

While the specific binding site of Shp2-IN-9 on SHP2 is not definitively reported in publicly

available literature, its non-covalent nature necessitates carefully optimized protocols to

preserve the inhibitor-protein complex during experimental procedures.

Quantitative Data for Shp2-IN-9
Property Value Reference

Chemical Formula C₂₀H₂₀FN₃O₂S

Molecular Weight 385.46 g/mol

CAS Number 2987135-92-0

IC₅₀ (SHP2) 1.174 μM

Binding Nature Non-covalent

Signaling Pathway Involving SHP2
The diagram below illustrates the central role of SHP2 in the RAS-MAPK signaling pathway,

which is a primary target of Shp2-IN-9.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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